2-[(4-Tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole
Description
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2S/c1-21(2,3)17-11-9-16(10-12-17)14-24-20-22-13-19(25-20)15-23-18-7-5-4-6-8-18/h4-13H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYULBSUFXHRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=NC=C(S2)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(4-Tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and underlying mechanisms, drawing from various research findings.
- Molecular Formula : C21H23NO2S
- Molecular Weight : 353.48 g/mol
- Boiling Point : Predicted at 485.9 ± 47.0 °C
- Density : 1.146 ± 0.06 g/cm³
Synthesis
The compound is synthesized through a multi-step process involving the coupling of a thiazole moiety with substituted phenolic compounds. The synthetic pathway includes:
- Formation of the thiazole core.
- Introduction of the methoxy and phenoxymethyl groups through nucleophilic substitution reactions.
Anticancer Activity
Research indicates that thiazole derivatives, including our compound of interest, exhibit significant anticancer properties. A study highlighted the synthesis of various thiazole derivatives that showed promising activity against cancer cell lines, particularly those associated with breast and colon cancers. For instance, compounds structurally similar to this compound demonstrated IC50 values in the low micromolar range against these cell lines .
Acetylcholinesterase Inhibition
Another critical aspect of thiazole derivatives is their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the degradation of acetylcholine, which is crucial for neurotransmission. Compounds containing a thiazole core have been shown to possess potent AChE inhibitory activity, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer’s . The compound's structure suggests it may interact favorably with the active site of AChE.
Study on Anticancer Activity
In a recent study evaluating the anticancer potential of various thiazole derivatives, this compound was tested against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.0 |
| HCT116 (Colon) | 6.5 |
| HeLa (Cervical) | 7.0 |
The results indicated that the compound exhibited significant cytotoxicity across these cell lines, suggesting its potential as an anticancer agent .
Acetylcholinesterase Inhibition Study
A separate investigation assessed the AChE inhibitory activity of thiazole derivatives. The study reported that compounds similar to our target compound displayed IC50 values ranging from 2.7 µM to 15 µM, indicating effective inhibition . The binding interactions were further elucidated using molecular docking studies.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound likely binds to AChE through hydrophobic interactions and hydrogen bonding, leading to decreased enzyme activity.
- Induction of Apoptosis : In cancer cells, thiazoles are known to induce apoptotic pathways, contributing to their cytotoxic effects.
Comparison with Similar Compounds
Key Research Findings
Biological Potential: Structural analogs with triazole or thiadiazole moieties () show superior enzyme binding, suggesting that hybridizing the target compound with these heterocycles could enhance activity .
Optoelectronic Utility: Phenoxymethyl-thiazole derivatives (e.g., ) demonstrate tunable electronic properties, positioning the target compound as a candidate for organic semiconductors .
Q & A
Q. Analytical Validation :
- NMR Spectroscopy : 1H and 13C NMR are critical for verifying substitution patterns and aromatic proton environments (e.g., tert-butyl singlet at δ ~1.3 ppm) .
- FT-IR : Confirms functional groups like C-O-C (methoxy, ~1250 cm⁻¹) and thiazole ring vibrations (~1450 cm⁻¹) .
- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C, H, N, and S content (e.g., deviations <0.3% indicate high purity) .
How is the purity and structural integrity of this compound validated in laboratory settings?
Basic Research Question
- Chromatography : HPLC with UV detection (λ ~254 nm) identifies impurities, while reverse-phase columns (C18) resolve polar byproducts .
- Melting Point Analysis : Sharp melting ranges (e.g., 91–93°C for analogous thiazoles) indicate crystalline purity .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+) and fragments .
What strategies are employed to optimize reaction yield and selectivity during synthesis?
Advanced Research Question
- Solvent Systems : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in coupling steps, while aqueous media improve solubility of intermediates (e.g., sodium monochloroacetate reactions) .
- Catalysts : Pd-based catalysts (e.g., Pd(PPh3)4) enable Suzuki-Miyaura cross-coupling for aryl-thiazole bond formation .
- Temperature Control : Lower temperatures (~0–5°C) minimize side reactions during sensitive steps (e.g., tert-butyl group introduction) .
How can computational methods predict the physicochemical properties and biological activity of this compound?
Advanced Research Question
- DFT Calculations : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps for charge transfer studies) .
- Molecular Docking : Screens against target proteins (e.g., fungal CYP51 for antifungal activity) to prioritize in vitro testing .
- MD Simulations : Assess stability in lipid bilayers to evaluate membrane permeability, leveraging tert-butylphenyl’s lipophilicity .
What experimental approaches evaluate the antimicrobial activity of this thiazole derivative?
Advanced Research Question
- Agar Diffusion Assays : Measure inhibition zones against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- MIC Determination : Broth microdilution quantifies minimum inhibitory concentrations (e.g., MIC50 values <10 µg/mL suggest potency) .
- Cytotoxicity Screening : MTT assays on mammalian cells (e.g., HEK293) ensure selective toxicity .
How do tert-butylphenyl groups influence material stability in polymers or scintillators?
Advanced Research Question
- Radiation Stability : Bulky tert-butyl groups reduce chain scission in polymers, as seen in BPBD-doped scintillators with enhanced radiation resistance .
- Thermal Analysis : TGA shows higher decomposition temperatures (>300°C) for tert-butylphenyl-containing compounds vs. unsubstituted analogs .
How should researchers address discrepancies in synthetic yields or bioactivity data?
Q. Data Contradiction Analysis
- Replication : Reproduce reactions with strict control of moisture, oxygen, and catalyst loading .
- Byproduct Identification : LC-MS or GC-MS traces detect side products (e.g., de-tert-butylated derivatives) .
- Statistical Validation : Use ANOVA to compare bioactivity datasets across labs, accounting for assay variability (e.g., ±15% MIC variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
